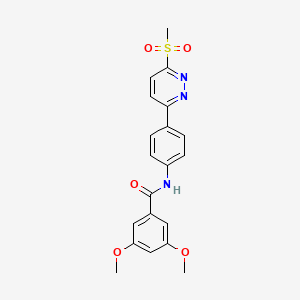

3,5-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Übersicht

Beschreibung

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, including medical, industrial, and biological fields .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamides are typically synthesized from benzoic acid or its derivatives . The specific substituents on the benzene ring (like the dimethoxy groups and the pyridazinyl group in your compound) would likely require additional steps or different starting materials.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, amide group, two methoxy groups at the 3rd and 5th positions, and a pyridazinyl group attached to the amide nitrogen .Chemical Reactions Analysis

Benzamides, in general, can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions, oxidation reactions, and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Properties like melting point, boiling point, solubility, and stability could be determined experimentally .Wirkmechanismus

Mode of Action:

The mode of action involves how the compound interacts with its targets and leads to biological effects. While precise details remain elusive, we can speculate based on related pyridazinone compounds. Pyridazinones have been found to exhibit diverse pharmacological activities due to their structural features. These include inhibition of enzymes, modulation of receptors, and interference with cellular signaling pathways . For our compound, it likely binds to specific sites, altering protein function or signaling cascades.

Action Environment:

Environmental factors (pH, temperature, co-administered drugs) influence drug efficacy and stability. For our compound, stability under different conditions (e.g., acidic vs. alkaline) would affect its therapeutic potential.

Remember, while we’ve explored the general aspects, detailed studies on our specific compound are essential for a comprehensive understanding. 🧪🔬

: Dubey, S., & Bhosle, P. A. (2015). Pyridazinone: an important element of pharmacophore possessing a broad spectrum of activity. Medicinal Chemistry Research, 24(9), 3579–3598. Link

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-27-16-10-14(11-17(12-16)28-2)20(24)21-15-6-4-13(5-7-15)18-8-9-19(23-22-18)29(3,25)26/h4-12H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFSFQDXUIUIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304170.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3304183.png)

![N-(2-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304191.png)

![N-(4-acetylphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304200.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B3304202.png)

![3-((2,5-dimethylbenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304211.png)

![3-(benzylthio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304214.png)

![7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304219.png)

![7-(4-ethoxyphenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304220.png)

![4-methoxy-N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3304254.png)

![N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B3304271.png)